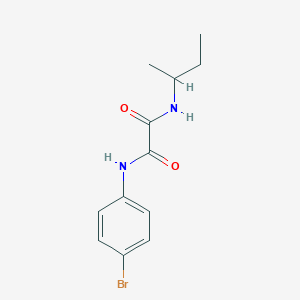![molecular formula C39H30N2O6 B5183528 dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]](/img/structure/B5183528.png)
dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate], commonly known as DMMB, is a chemical compound that has gained attention in scientific research due to its unique properties. DMMB is a fluorescent dye that has been extensively used in the field of biochemistry and biomedical research. The compound has the ability to bind to various biomolecules, including proteins, DNA, and RNA, making it an essential tool for studying biological processes.
作用机制
The mechanism of action of DMMB involves the binding of the compound to biomolecules through the formation of hydrogen bonds and hydrophobic interactions. The binding of DMMB to biomolecules results in a shift in the fluorescence spectrum, which can be used to monitor the binding interactions.
Biochemical and Physiological Effects:
DMMB has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound does not interfere with cell viability or proliferation, making it a safe and reliable tool for studying biological processes.
实验室实验的优点和局限性
One of the main advantages of DMMB is its high sensitivity and specificity for biomolecules. The compound has a high binding affinity for biomolecules, allowing for the detection of low concentrations of proteins, DNA, and RNA. However, one of the limitations of DMMB is its sensitivity to environmental factors, such as pH and temperature. The fluorescence intensity of DMMB can be affected by changes in these factors, which can lead to inaccurate results.
未来方向
There are several future directions for the use of DMMB in scientific research. One potential application is the development of DMMB-based biosensors for the detection of biomolecules in biological fluids. Another potential application is the use of DMMB in the development of new drugs for the treatment of various diseases. Additionally, the use of DMMB in the study of protein-protein interactions and protein folding could lead to a better understanding of the mechanisms underlying various diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, DMMB is a valuable tool for studying biological processes due to its high sensitivity and specificity for biomolecules. The compound has been extensively used in scientific research and has several potential applications in the future. However, the limitations of DMMB must be taken into account when interpreting results, and further research is needed to fully understand the mechanisms underlying its interactions with biomolecules.
合成方法
The synthesis of DMMB involves the reaction of 1-naphthoyl chloride with 2-aminobenzoic acid. The resulting product is then reacted with dimethyl carbonate in the presence of a base, such as potassium carbonate, to form DMMB. The purity of the compound is typically verified using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
DMMB has been used extensively in scientific research due to its ability to bind to various biomolecules. The compound has been used as a fluorescent probe to study protein-protein interactions, DNA-protein interactions, and RNA-protein interactions. DMMB has also been used to study the conformational changes of proteins and the folding of RNA molecules.
属性
IUPAC Name |
methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30N2O6/c1-46-38(44)32-22-24(17-19-34(32)40-36(42)30-15-7-11-26-9-3-5-13-28(26)30)21-25-18-20-35(33(23-25)39(45)47-2)41-37(43)31-16-8-12-27-10-4-6-14-29(27)31/h3-20,22-23H,21H2,1-2H3,(H,40,42)(H,41,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNOKMYTBGLFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)OC)NC(=O)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5183449.png)

![4,4'-[(4-methylphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5183474.png)


![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183509.png)
![1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)



![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)

![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)